molecular formula C14H16F6N2O2S B578029 N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide CAS No. 1233703-68-8

N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide

Cat. No. B578029
M. Wt: 390.344
InChI Key: JBCNCYCPWLJXDO-VXGBXAGGSA-N
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Description

N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide, commonly known as ACT-335827, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, and depression. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ACT-335827.

Scientific Research Applications

  • Antibacterial and Antioxidant Activities : A study investigated the synthesis of bis-1,2,3-triazole derivatives, including compounds related to N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide. These compounds exhibited excellent-to-moderate anti-bacterial activity and good to excellent antioxidant activity (Reddy et al., 2016).

  • Catalytic Applications : Research into N-tosyl aminocyclitols, which are structurally similar to the compound , revealed potential in catalytic applications, particularly in the context of asymmetric synthesis (Kurbanoğlu, 2016).

  • Use in Asymmetric Catalysis : The compound was used as a bifunctional organocatalyst in asymmetric catalysis (Wang & Fang, 2014).

  • DNA Cleavage Activities : In another study, related compounds were evaluated for their DNA-cleavage activities. One of the compounds completely cleaved DNA at a certain concentration, indicating potential for biochemical applications (Reddy et al., 2016).

  • Potential in Neuropharmacology : Benz[e]indenes, which bear some structural resemblance to the compound , have been studied for their effects on gamma-aminobutyric acid-gated chloride currents in neurons, indicating potential neuropharmacological applications (Rodgers-Neame et al., 1992).

  • Catalytic Reduction of Nitrobenzenes : A nickel (II) complex involving benzenesulfonamide was utilized in the catalytic reduction of nitrobenzenes, an important reaction in organic chemistry (Dayan et al., 2019).

  • Photodynamic Therapy Applications : New zinc phthalocyanine compounds with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yield, which is significant for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

  • Potential Anti-Inflammatory and Analgesic Agents : Celecoxib derivatives, which include benzenesulfonamide, have been evaluated as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCNCYCPWLJXDO-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide

Citations

For This Compound
2
Citations
N Hayama, T Azuma, Y Kobayashi… - Chemical and …, 2016 - jstage.jst.go.jp
The first intermolecular asymmetric Michael addition of nitrogen-nucleophiles to α, β-unsaturated carboxylic acids was achieved through a new type of arylboronic acid equipped with …
Number of citations: 39 www.jstage.jst.go.jp
葉山登 - 2016 - repository.kulib.kyoto-u.ac.jp
チオ尿素-ボロン酸ハイブリッド触 媒の開発とα,β-不飽和カルボン酸 の触媒的不斉マイケル付 Page 1 RIGHT: URL: CITATION: AUTHOR(S): ISSUE DATE: TITLE: チオ尿素-ボロン酸ハイブリッド…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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